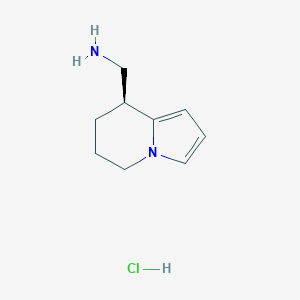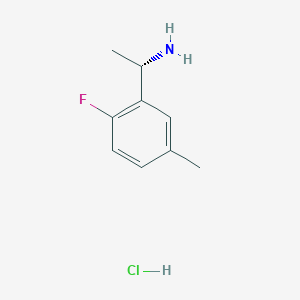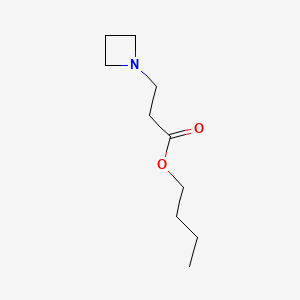
6-Chloro-8-fluorochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-fluorochroman is a chemical compound with the molecular formula C9H6ClFO2 It is a derivative of chroman, a bicyclic organic compound that consists of a benzene ring fused to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluorochroman typically involves the introduction of chlorine and fluorine atoms into the chroman structure. One common method is the halogenation of chroman derivatives using appropriate halogenating agents under controlled conditions. For example, the reaction of chroman with chlorine and fluorine sources in the presence of a catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-8-fluorochroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Chromanone derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-8-fluorochroman has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-fluorochroman involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-8-fluorochroman-4-one
- 8-Chloro-6-fluorochroman-4-one
Comparison
This compound is unique due to its specific substitution pattern on the chroman ring. The presence of chlorine at the 6-position and fluorine at the 8-position distinguishes it from other similar compounds. This unique structure can result in different chemical reactivity and biological activity compared to other chroman derivatives.
Propriétés
Formule moléculaire |
C9H8ClFO |
|---|---|
Poids moléculaire |
186.61 g/mol |
Nom IUPAC |
6-chloro-8-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H8ClFO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3H2 |
Clé InChI |
GHLCEKQNOQPSIW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC(=C2)Cl)F)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



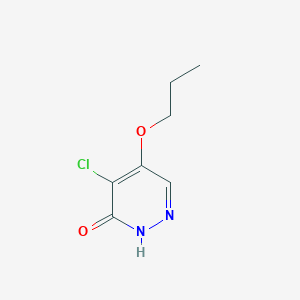

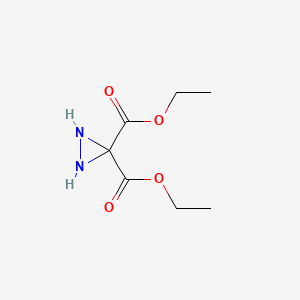
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
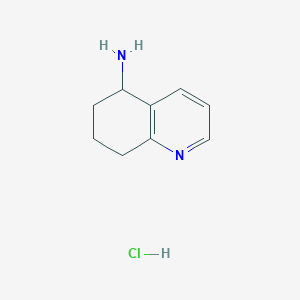
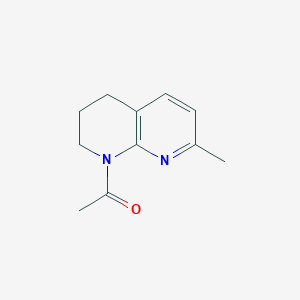
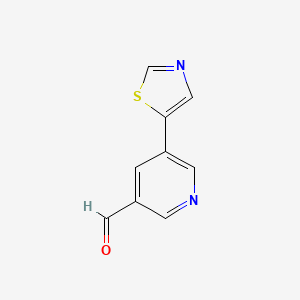
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
